Cas no 38539-99-0 ((2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one)
![(2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one structure](https://it.kuujia.com/scimg/cas/38539-99-0x500.png)
38539-99-0 structure
Nome del prodotto:(2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
(2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Androst-4-en-3-one,17-hydroxy-2-(hydroxymethylene)-4,17-dimethyl-, (17b)- (9CI)
- 4,17α-Dimethyl-2-hydroxymethylene Testosterone
- (17B)-17-HYDROXY-2-(HYDROXYMETHYLENE)-4,17-DIMETHYL-ANDROST-4-EN-3-ONE
- 4,17A-DIMETHYL-2-HYDROXYMETHYLENE TESTOSTERONE
- (17β)-17-Hydroxy-2-(hydroxymethylene)-4,17-dimethylandrost-4-en-3 -one
- 4,17
- A-Dimethyl-2-hydroxymethylene Testosterone
- (2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,
- NS00058097
- TTXFXDNREBBNTM-UCLRZGAKSA-N
- 17-Hydroxy-2-(hydroxymethylidene)-4,17-dimethylandrost-4-en-3-one
- DTXSID80959406
- 38539-99-0
- CID 57349609
- 17beta-Hydroxy-2-hydroxymethylene-4,17-dimethylandrost-4-en-3-one
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone
- AKOS030242038
- (2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
-
- Inchi: 1S/C22H32O3/c1-13-16-6-5-15-17(20(16,2)11-14(12-23)19(13)24)7-9-21(3)18(15)8-10-22(21,4)25/h12,15,17-18,23,25H,5-11H2,1-4H3/b14-12-/t15-,17+,18+,20+,21+,22+/m1/s1
- Chiave InChI: TTXFXDNREBBNTM-JCTRDAAHSA-N
- Sorrisi: O([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C(C([H])([H])[H])C(/C(=C(/[H])\O[H])/C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 344.23500
- Massa monoisotopica: 253.965126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 0
- Complessità: 689
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.5
- XLogP3: 4.3
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 490.6°Cat760mmHg
- Punto di infiammabilità: 264.6°C
- Indice di rifrazione: 1.577
- PSA: 57.53000
- LogP: 4.71120
(2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one Letteratura correlata
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
38539-99-0 ((2Z,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one) Prodotti correlati
- 1805353-28-9(5-Bromo-2-(difluoromethyl)-4-fluoro-3-iodopyridine)
- 1029775-78-7(4-[4-(benzyloxy)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 216582-77-3(7-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)
- 2229328-56-5(tert-butyl N-2-chloro-5-(sulfanylmethyl)phenylcarbamate)
- 1765-08-8(Benzoic acid,2,4-difluoro-, sodium salt (1:1))
- 2417-17-6(2-amino-3-methyl-3,4-dihydropyrimidin-4-one)
- 633-66-9(Berberine sulfate)
- 1023559-75-2(2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one)
- 938443-21-1(4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine)
- 902031-56-5(2-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl-5-ethoxyphenol)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
